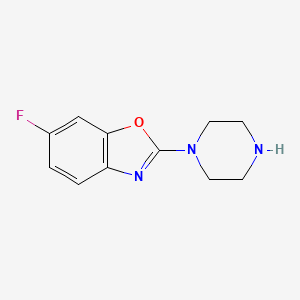

6-Fluoro-2-piperazin-1-yl-benzooxazole

Descripción

Significance of Benzoxazole (B165842) Scaffolds in Contemporary Medicinal Chemistry and Drug Discovery

The benzoxazole core, a heterocyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its recurring presence in a multitude of biologically active compounds. nih.gov Benzoxazole derivatives have demonstrated a vast array of pharmacological activities, establishing them as versatile starting points for drug development. wisdomlib.orgresearchgate.net

The broad therapeutic potential of these compounds is well-documented, with research highlighting activities such as:

Anticancer: Many benzoxazole analogues have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.govwisdomlib.org

Antimicrobial: The scaffold is integral to compounds showing potent antibacterial and antifungal properties. wisdomlib.orgresearchgate.net

Anti-inflammatory: Derivatives have been developed as effective anti-inflammatory agents. nih.govresearchgate.net

Antiviral: Notably, some benzoxazoles have been investigated for their anti-HIV effects. wisdomlib.org

Neurological: Research has also explored their use in treating neurological disorders. nih.gov

The versatility of the benzoxazole ring allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects and optimize its interaction with biological targets. researchgate.net This structural flexibility and inherent bioactivity make the benzoxazole scaffold a cornerstone of many drug discovery programs. nih.gov

Pharmacological Relevance of Fluorine and Piperazine (B1678402) Moieties in Small Molecule Design

The incorporation of fluorine and piperazine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Each moiety imparts unique properties that can significantly improve a molecule's efficacy and developability.

Fluorine: The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. tandfonline.com Its relatively small size, comparable to hydrogen, means it can be introduced without causing significant steric hindrance. tandfonline.comnih.gov Key benefits of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase the drug's half-life. tandfonline.comacs.org

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency. tandfonline.com

Modulated Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, membrane permeability, and the acidity (pKa) of nearby functional groups, which can improve absorption and distribution. nih.govresearchgate.net

Piperazine: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is a common feature in many approved drugs across various therapeutic areas. researchgate.netnih.gov Its inclusion is often driven by the following advantages:

Versatile Linker: It can act as a linker between different parts of a drug scaffold, allowing for structural diversification. researchgate.netresearchgate.net

Broad Bioactivity: Piperazine derivatives themselves exhibit a wide range of pharmacological activities, including anticancer, antidepressant, and antimicrobial effects. researchgate.netwisdomlib.orgingentaconnect.com The two nitrogen atoms can form crucial hydrogen bonds and ionic interactions with biological targets. researchgate.netresearchgate.net

The combined presence of fluorine and piperazine in a single scaffold, as seen in quinolone antibiotics like ciprofloxacin, has proven highly effective, suggesting a synergistic benefit in drug design. nih.gov

Overview of Research Trajectories Pertaining to Fluoro-Piperazinyl-Benzoxazole Derivatives

Building on the established value of the individual components, research has focused on synthesizing and evaluating benzoxazole derivatives that incorporate both fluorine and piperazine moieties. The primary goal is to create novel compounds with enhanced and potentially selective biological activity, particularly in oncology.

One significant research trajectory involves the synthesis of 5-fluoro-6-(piperazin-1-yl)benzoxazole derivatives and their evaluation as potential anticancer agents. nih.govelsevierpure.com In a key study, a series of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles were synthesized and tested for their cytotoxic effects on human A-549 lung carcinoma cells and non-cancerous HepaRG cells. nih.govresearchgate.net The rationale was that combining the cytotoxic potential of the benzoxazole core with the pharmacologically advantageous fluorine and piperazine groups could lead to potent and selective anticancer compounds. nih.gov

The findings from these studies indicated that several of the synthesized compounds exhibited promising cytotoxic activity against lung cancer cells. nih.govelsevierpure.com Notably, some of the precursor molecules in the synthesis also showed selective toxicity towards cancer cells at low concentrations, highlighting a potential therapeutic window where healthy cells remain unaffected. nih.govresearchgate.net These results underscore the potential of this chemical class and encourage further investigation and optimization to identify lead compounds for anticancer drug development. researchgate.net

Table 1: Research Findings on Fluoro-Piperazinyl-Benzoxazole Derivatives

| Compound Class | Research Focus | Key Findings | Cell Line(s) |

|---|---|---|---|

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | Anticancer Activity | Several derivatives showed promising cytotoxicity. nih.gov | A-549 (Lung Carcinoma) |

| 4-Fluoro-5-(piperazin-1-yl)-2-nitro-phenol intermediates | Anticancer Activity | Two intermediates showed selective toxicity to cancer cells at low concentrations. nih.govresearchgate.net | A-549 (Lung Carcinoma) |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives | Antiproliferative Activity | Substitution with a heterocyclic ring was crucial for activity; compounds 5a, 5d, and 5k were potent. nih.gov | HeLa, HT-29, MCF-7, HepG-2 |

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H12FN3O |

|---|---|

Peso molecular |

221.23 g/mol |

Nombre IUPAC |

6-fluoro-2-piperazin-1-yl-1,3-benzoxazole |

InChI |

InChI=1S/C11H12FN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |

Clave InChI |

FUQXOMSDIXODKT-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)F |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations for 6 Fluoro 2 Piperazin 1 Yl Benzooxazole and Its Analogues

Strategies for the Synthesis of the Benzoxazole (B165842) Core

The construction of the benzoxazole heterocyclic system is a foundational step in the synthesis of the target compound. This process typically begins with appropriately substituted phenolic precursors which then undergo cyclization to form the fused oxazole (B20620) ring.

Preparation of Substituted Phenolic Precursors

The primary precursor for the synthesis of the 6-fluoro-benzoxazole core is 2-amino-5-fluorophenol (B134415). The strategic placement of the amino, hydroxyl, and fluoro groups on the benzene (B151609) ring is critical for the subsequent cyclization and final structure. Several synthetic routes to this intermediate have been developed, often starting from commercially available fluorinated aromatic compounds.

One common method involves the chemical modification of 2,4-difluoroaniline. guidechem.com In this process, a nucleophilic substitution reaction is carried out where one of the fluorine atoms is displaced by a hydroxyl group, typically by treatment with a strong base like potassium hydroxide. guidechem.com This reaction selectively yields 2-amino-5-fluorophenol.

An alternative strategy begins with a substituted nitrophenol. For instance, a related precursor, 5-chloro-4-fluoro-2-nitrophenol (B1592848), has been synthesized via the mild nitration of 3-chloro-4-fluorophenol (B1581553) using a mixture of nitric acid and acetic acid. nih.gov The nitro group can then be reduced to an amine (e.g., using catalytic hydrogenation or reducing agents like tin(II) chloride) to yield the corresponding 2-aminophenol (B121084) derivative. This nitration-reduction sequence is a versatile method for preparing a variety of substituted 2-aminophenols. google.com

The general availability and versatility of substituted anilines and phenols make these precursors foundational to the synthesis of a wide range of functionalized benzoxazole derivatives. nih.govresearchgate.net

Formation of the Oxazole Heterocycle via Cyclization Reactions

The formation of the benzoxazole ring is achieved through the cyclization of a 2-aminophenol precursor with a reagent that provides the C2 carbon of the heterocycle. nih.gov Numerous synthetic strategies have been developed to construct this valuable framework. nih.govorganic-chemistry.org

One of the most widely used methods is the condensation of 2-aminophenols with various carbonyl-containing compounds, such as carboxylic acids, aldehydes, or orthoesters. organic-chemistry.orgrsc.org For example, reacting a 2-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent or under high-temperature conditions, leads to the formation of a 2-substituted benzoxazole. Similarly, condensation with aldehydes followed by oxidative cyclization is another efficient route. rsc.org

For the synthesis of 2-amino or 2-piperazinyl substituted benzoxazoles, a multi-step approach is often employed. A common intermediate is a 2-halobenzoxazole, which can be prepared by reacting the 2-aminophenol with phosgene (B1210022) or a phosgene equivalent. This intermediate is then susceptible to nucleophilic attack. Another pathway involves the reaction of a 2-aminophenol with carbon disulfide in the presence of a base to form a benzoxazole-2-thiol. uq.edu.au This thiol can then serve as a leaving group in a subsequent substitution reaction with piperazine (B1678402). uq.edu.au

A more direct method involves the use of triflic anhydride (B1165640) (Tf₂O) to activate a tertiary amide, which then reacts with a 2-aminophenol in a cascade reaction involving nucleophilic addition, intramolecular cyclization, and elimination to yield the 2-substituted benzoxazole. nih.govresearchgate.net This method is notable for its mild conditions and versatility. nih.gov

The table below summarizes various common cyclization strategies.

| C2 Source Reagent | Catalyst/Conditions | Resulting C2-Substituent | Reference |

| Carboxylic Acids | Lawesson's Reagent, Microwave | Alkyl/Aryl | organic-chemistry.org |

| Aldehydes | Samarium Triflate, Water | Alkyl/Aryl | organic-chemistry.org |

| Primary Alcohols | Iridium Catalyst, Heat | Alkyl/Aryl | rsc.org |

| Carbon Disulfide | Potassium Hydroxide | Thiol (-SH) | uq.edu.au |

| Tertiary Amides | Triflic Anhydride (Tf₂O) | Varies (from amide) | nih.govresearchgate.net |

| N-Cyano-N-phenyl-p-toluenesulfonamide | BF₃·Et₂O | Amino (-NH₂) | rsc.org |

Introduction and Derivatization of the Piperazine Moiety

Once the benzoxazole core is established, the next critical phase is the introduction and subsequent functionalization of the piperazine ring, which is key to the structure and properties of the final molecule.

Nucleophilic Substitution Reactions for Piperazine Annexation

The introduction of the piperazine moiety at the C2 position of the benzoxazole ring is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. mdpi.comnih.gov In this process, a benzoxazole with a suitable leaving group at the C2 position, such as a halogen (e.g., 2-chlorobenzoxazole), is reacted with piperazine. The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic C2 carbon and displacing the leaving group. researchgate.net

The reaction conditions for this substitution can be optimized by varying the solvent and temperature. Solvents such as toluene (B28343), chlorobenzene, or dimethyl sulfoxide (B87167) (DMSO) are often employed, with the reaction typically conducted at elevated temperatures to ensure completion. nih.gov The choice of solvent can significantly impact the reaction yield and time. nih.gov

An alternative strategy involves introducing the piperazine moiety before the benzoxazole ring is formed. In one reported synthesis, 5-chloro-4-fluoro-2-nitrophenol was reacted directly with various N-aryl piperazines in refluxing toluene or chlorobenzene. nih.gov The piperazine displaces the chloro group to form a 4-fluoro-5-(piperazin-1-yl)-2-nitrophenol intermediate. This intermediate is then subjected to reductive cyclization to form the final 5-fluoro-6-(piperazin-1-yl)-benzoxazole product. nih.gov This approach can be advantageous as it avoids the need to synthesize and isolate a potentially reactive 2-halobenzoxazole.

A third method utilizes a benzoxazole-2-thiol intermediate. The thiol group can be displaced by piperazine, often by heating the two reactants together in a suitable solvent like toluene, to furnish the desired 2-piperazinyl-benzoxazole. uq.edu.au

Functionalization of the Piperazine Nitrogen Atoms

After the piperazine ring has been attached to the benzoxazole scaffold, the secondary amine (N-H) of the piperazine is available for further derivatization. This allows for the synthesis of a diverse library of analogues with varied physicochemical properties. A wide range of chemical transformations can be performed at this position.

Common derivatization reactions include:

Acylation: Reaction with various substituted aromatic or heterocyclic acid chlorides or anhydrides in the presence of a base to form amide derivatives. nih.gov

Alkylation: Introduction of alkyl groups by reacting with alkyl halides.

Reductive Amination: Condensation with aldehydes or ketones to form an iminium intermediate, which is then reduced in situ to yield N-alkylated products.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These functionalization reactions are crucial for exploring structure-activity relationships in drug discovery programs. nih.gov The table below provides examples of such derivatization reactions.

| Reaction Type | Reagent Class | Functional Group Introduced | Reference |

| Acylation | Acid Chlorides (R-CO-Cl) | Amide (-CO-R) | nih.gov |

| Alkylation | Alkyl Halides (R-X) | Alkyl (-R) | researchgate.net |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂-Cl) | Sulfonamide (-SO₂-R) | General |

| Urea (B33335) Formation | Isocyanates (R-N=C=O) | Urea (-CO-NH-R) | General |

Fluorination Strategies within the Benzoxazole Scaffold

The incorporation of a fluorine atom into the benzoxazole scaffold can significantly influence the molecule's properties. The most prevalent and efficient strategy for synthesizing 6-fluoro-2-piperazin-1-yl-benzooxazole is to utilize a starting material that already contains the fluorine atom in the desired position.

This "fluorine-containing building block" approach is exemplified by the use of precursors like 2-amino-5-fluorophenol biosynth.comscbt.com or 4-fluoro-substituted phenols. nih.gov For example, the synthesis of 2-amino-5-fluorophenol can be achieved from 2,4-difluoroaniline. guidechem.com By starting with a fluorinated precursor, the challenges associated with late-stage fluorination, such as poor regioselectivity, harsh reaction conditions, and potential side reactions, are circumvented. This approach ensures that the fluorine atom is precisely located at the C6 position of the final benzoxazole ring system.

Multi-Step Synthetic Pathways for this compound Derivatives

The synthesis of benzoxazole derivatives, particularly those functionalized with fluorine and piperazine groups, typically involves a multi-step protocol. nih.gov A common and effective pathway for creating 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, close analogues of the target compound, begins with a commercially available substituted phenol. nih.govresearchgate.net

The general synthetic scheme can be outlined as follows:

Regioselective Nitration: The process starts with the nitration of a suitable precursor, such as 3-chloro-4-fluorophenol. nih.gov This step is carefully controlled to introduce a nitro group at a specific position on the aromatic ring, yielding an intermediate like 5-chloro-4-fluoro-2-nitrophenol. nih.gov

Piperazinylation: The nitrated intermediate then undergoes a nucleophilic aromatic substitution reaction with an appropriate aryl piperazine. This step replaces a leaving group (e.g., chlorine) with the piperazine moiety, forming a key precursor. nih.govresearchgate.net

Reductive Cyclization: The final and crucial step is the formation of the benzoxazole ring. This is often achieved through a one-pot, in-situ reductive cyclization of the ortho-substituted aminophenol precursor. nih.gov The nitro group is reduced to an amine, which then condenses with a source of carbon to form the oxazole ring. nih.govresearchgate.net

Optimized Reaction Conditions and Yield Enhancements

Optimization of reaction conditions is critical for maximizing product yields and simplifying synthetic procedures. In the multi-step synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, several key optimizations have been implemented. nih.gov

For the initial nitration, using mild conditions such as 15% nitric acid in acetic acid at 0 °C has proven effective, leading to a more streamlined synthetic procedure compared to harsher acidic conditions. nih.govresearchgate.net The subsequent piperazinylation is typically carried out by refluxing the nitrophenol intermediate with the desired aryl piperazine in a high-boiling solvent like toluene or chlorobenzene. nih.govresearchgate.net

The table below summarizes the optimized conditions for a key step in the synthesis of benzoxazole analogues. nih.govresearchgate.net

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Nitration | 15% HNO₃/AcOH, 0 °C | Regioselective introduction of a nitro group under mild conditions. |

| Piperazinylation | Aryl piperazine, refluxing toluene or chlorobenzene | Nucleophilic substitution to attach the piperazine moiety. |

| Reductive Cyclization | Indium/Acetic Acid, followed by Trimethyl orthoacetate in benzene | One-pot reduction of the nitro group and subsequent cyclization to form the benzoxazole ring. |

Analytical and Spectroscopic Techniques for Structural Elucidation

The confirmation of the chemical structure of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide unambiguous evidence of the compound's identity, purity, and molecular structure.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.govresearchgate.netcam.ac.uk

¹H NMR: Proton NMR provides detailed information about the number and types of hydrogen atoms in the molecule. For benzoxazole derivatives, the ¹H NMR spectrum shows characteristic signals for aromatic protons on the benzoxazole ring system, as well as signals for the protons on the piperazine ring. mdpi.com The chemical shifts and splitting patterns of these signals are used to confirm the substitution pattern.

¹³C NMR: Carbon-13 NMR is used to identify all the unique carbon atoms in the structure. The spectrum would display distinct signals for the carbons of the benzoxazole core, the piperazine ring, and any substituents. mdpi.comresearchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorinated compounds. It confirms the presence and chemical environment of the fluorine atom attached to the benzoxazole ring.

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. nih.govresearchgate.netcam.ac.uk

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the precise molecular formula of the compound. mdpi.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often coupled with liquid chromatography (LC/MS) that is well-suited for analyzing polar, medium-to-large molecules like the target benzoxazoles. mdpi.com It typically shows the protonated molecular ion [M+H]⁺.

Electron Ionization (EI-MS): EI is a harder ionization technique that can cause fragmentation of the molecule, providing valuable information about its structural components.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.netcam.ac.uk The IR spectrum of a this compound derivative would exhibit characteristic absorption bands corresponding to:

Aromatic C-H stretching

Aliphatic C-H stretching from the piperazine ring mdpi.com

C=N and C=C stretching from the benzoxazole ring system

C-N and C-O bond vibrations

A characteristic band for the C-F bond

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. researchgate.net The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the compound's purity and empirical formula. researchgate.net

Structure Activity Relationship Sar Studies of Fluoro Piperazinyl Benzoxazole Compounds

Influence of Fluorine Atom Position and Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom on the benzoxazole (B165842) ring of 2-piperazinyl-benzooxazole is a key determinant of its biological activity.

Research on related benzazole compounds has consistently shown that the presence and location of a fluorine substituent are critical for bioactivity. For instance, in a series of 2-aryl benzoxazoles, the presence of a fluorine moiety was found to be essential for their growth-inhibitory activity against cancer cell lines. nih.gov The elimination of fluorine or its replacement with other halogens led to a diminishment of this inhibitory ability. nih.gov

While direct comparative studies on the 6-fluoro isomer versus other positional isomers (e.g., 5-fluoro, 7-fluoro) of 2-piperazinyl-benzooxazole are not extensively detailed in the available literature, studies on closely related structures provide valuable insights. For example, in a study of fluorobenzoxaboroles, the position of the fluorine atom significantly influenced their antifungal activity. This highlights the principle that different positional isomers can have distinct electronic and steric properties, leading to varied interactions with biological targets.

In the context of anticancer activity, a study on 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles demonstrated that this substitution pattern contributes to potent cytotoxicity. nih.gov Although this study focuses on a 5-fluoro isomer, it underscores the importance of the fluorine atom in conferring advantageous biological properties to the benzoxazole scaffold. The electron-withdrawing nature of fluorine can alter the pKa of the benzoxazole ring system and influence hydrogen bonding interactions, which are crucial for receptor binding.

The substitution of fluorine on the benzoxazole ring can also have a profound impact on metabolic stability. In one example, the introduction of a fluorine atom increased the mouse liver microsome half-life by up to five-fold compared to the non-fluorinated analog, demonstrating a significant enhancement of metabolic stability. nih.gov This effect is often attributed to the strength of the C-F bond, which is more resistant to metabolic cleavage.

Impact of Substituents on the Piperazine (B1678402) Ring on Pharmacological Profiles

The piperazine ring at the 2-position of the benzoxazole core serves as a versatile linker that can be readily modified with various substituents. These modifications have a significant impact on the pharmacological profile of the resulting compounds, influencing their potency, selectivity, and pharmacokinetic properties.

In a study of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, a series of derivatives with different aryl substituents on the piperazine nitrogen were synthesized and evaluated for their cytotoxic activity against human A-549 lung carcinoma cells. nih.gov The nature of the aryl substituent was found to be a critical determinant of cytotoxicity.

| Compound ID | Aryl Substituent on Piperazine | Cytotoxicity (IC50 in µM) on A-549 cells |

| 7a | Phenyl | > 50 |

| 7b | 4-Fluorophenyl | ~ 20 |

| 7c | 4-Chlorophenyl | ~ 15 |

| 7d | 4-Bromophenyl | ~ 18 |

| 7e | 4-Methylphenyl | > 50 |

| 7f | 4-Methoxyphenyl | ~ 25 |

| 7g | 2-Fluorophenyl | ~ 30 |

| 7h | 2-Chlorophenyl | ~ 28 |

| 7i | 2-Methylphenyl | > 50 |

| 7j | 2-Methoxyphenyl | > 50 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data indicates that electron-withdrawing groups, particularly halogens, at the para-position of the phenyl ring on the piperazine moiety tend to enhance cytotoxic activity. For instance, the 4-chlorophenyl derivative (7c ) exhibited the highest potency among the tested compounds. In contrast, electron-donating groups like methyl (7e , 7i ) or methoxy (B1213986) (7j ) at either the para or ortho position, as well as an unsubstituted phenyl ring (7a ), resulted in significantly lower activity. nih.gov This suggests that the electronic properties of the substituent on the piperazine ring play a crucial role in the compound's interaction with its biological target.

Studies on related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives also emphasize the importance of the substituent at the N-terminal of the heterocyclic ring. nih.gov In this series, substitution with another heterocyclic ring was found to be a dominant factor for antiproliferative activity. nih.gov This principle can be extrapolated to the 6-fluoro-2-piperazin-1-yl-benzooxazole scaffold, where the nature of the group attached to the second nitrogen of the piperazine ring is expected to be a key modulator of the pharmacological profile.

Modulations of the Benzoxazole Core and their Effects on Bioactivity

The benzoxazole core is a privileged scaffold in medicinal chemistry, and its modification can lead to significant changes in biological activity. nih.gov While the primary focus of this article is on this compound, understanding the effects of modulating the core itself provides valuable SAR insights.

One common modification is the introduction of substituents at other positions of the benzoxazole ring. For example, the study on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles features a methyl group at the 2-position, in addition to the fluorine and piperazine moieties. nih.gov While the specific contribution of the 2-methyl group is not isolated in this study, it is a common practice to explore alkyl substitutions at this position to probe steric and electronic effects.

Bioisosteric replacement of the benzoxazole ring system is another strategy to modulate bioactivity. This involves replacing the benzoxazole core with other heterocyclic systems that have similar steric and electronic properties. For instance, replacing the benzoxazole with a benzimidazole (B57391) or benzothiazole (B30560) can lead to compounds with altered biological profiles. nih.gov This approach is often used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate or to explore different binding interactions with the target.

In a study on antiproliferative agents, the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold was utilized. nih.gov Although the core is a benzisoxazole, the shared 6-fluoro substitution pattern makes this a relevant comparison. The benzisoxazole core, like the benzoxazole, provides a rigid framework for the presentation of the pharmacophoric elements. The choice between these cores can influence factors such as metabolic stability and target selectivity.

Correlation between Structural Features and In Vitro Potency

The in vitro potency of this compound derivatives is a direct consequence of their structural features. A clear correlation can be drawn between specific molecular attributes and the observed biological activity.

Based on the data from related compounds, the following correlations can be established:

Piperazine at the 2-position: This moiety acts as a crucial linker and its basic nitrogen atoms can be important for forming salt bridges or hydrogen bonds with the biological target. The conformational flexibility of the piperazine ring also allows for optimal positioning of the N-substituent.

Substituents on the piperazine ring: As demonstrated in the study of 5-fluoro-6-(4-aryl-piperazin-1-yl) benzoxazoles, the nature of this substituent is a primary determinant of in vitro potency. nih.gov A strong correlation exists between the electronic properties of the aryl substituent and cytotoxic activity.

| Structural Feature | Impact on In Vitro Potency (Anticancer) |

| Unsubstituted Phenyl on Piperazine | Low Potency |

| Electron-donating group (e.g., -CH3, -OCH3) on Phenyl | Low Potency |

| Electron-withdrawing group (e.g., -F, -Cl, -Br) on Phenyl | High Potency |

| Para-substitution on Phenyl | Generally more potent than ortho-substitution |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The data strongly suggests that for anticancer activity in this class of compounds, a 4-halophenyl substituent on the piperazine ring is highly favorable for potent in vitro activity. nih.gov

Identification of Pharmacophoric Requirements for Specific Biological Actions

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and trigger a response. For the this compound scaffold, a general pharmacophore model for anticancer activity can be proposed based on the available SAR data.

The key pharmacophoric features include:

Aromatic Core: The benzoxazole ring serves as a rigid scaffold. The 6-fluoro substituent acts as a key electronic modulator and potentially a hydrogen bond acceptor.

Hydrogen Bond Acceptor/Linker: The piperazine ring serves as a linker of optimal length and conformation. The nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic/Aromatic Region: An aryl substituent on the distal nitrogen of the piperazine is crucial. This region likely engages in hydrophobic or aromatic (pi-pi stacking) interactions with the target.

Electron-withdrawing Feature: The presence of an electron-withdrawing group, such as a halogen, on the terminal aryl ring is a strong determinant of potency, suggesting its involvement in a key electronic or hydrogen bonding interaction.

Pharmacophore modeling studies on other benzoxazole derivatives have also highlighted the importance of these features. nih.gov For instance, models generated for cytotoxic benzoxazoles often include hydrophobic, aromatic, and hydrogen bond acceptor/donor features arranged in a specific spatial orientation. While a specific pharmacophore model for this compound is not available, the consistent SAR across related series allows for the construction of a hypothetical model that can guide the design of new, more potent analogs. The selective cytotoxicity of some derivatives against cancer cells versus non-cancerous cells suggests that subtle differences in the pharmacophore can be exploited to achieve target selectivity. nih.govnih.gov

Biological Activities and Preclinical Investigations of 6 Fluoro 2 Piperazin 1 Yl Benzooxazole Analogues

Anticancer Research

Derivatives of the 6-Fluoro-2-piperazin-1-yl-benzooxazole scaffold have been the subject of extensive anticancer research. These investigations have primarily focused on evaluating their ability to inhibit the growth of and induce cell death in various human cancer cell lines.

In Vitro Cytotoxicity Assessments on Human Cancer Cell Lines

The cytotoxic potential of this compound analogues has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

A novel series of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles was synthesized and evaluated for cytotoxicity on human A-549 lung carcinoma cells. nih.gov Some of these compounds demonstrated potential anticancer activity, with two intermediates showing selective properties against lung cancer cells at low concentrations where healthy cells remained unaffected. nih.gov This indicates a promising selectivity window for these anticancer compounds. nih.gov

Similarly, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives, which are structurally related to the benzooxazole core, were tested for their antiproliferative effects. The evaluation was conducted on HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. nih.gov Certain compounds within this series, namely 5a, 5d, and 5k, exhibited potent antiproliferative activity across all tested carcinoma cells. nih.gov

Further studies on related fluoro-substituted benzimidazole (B57391) derivatives have also shown significant antiproliferative activity against various cancer cell lines, including A549, HeLa, and HepG2. acgpubs.orgresearchgate.net

While specific cytotoxicity data for this compound analogues on A431 skin carcinoma and a wide range of prostate cancer cell lines are not extensively detailed in the reviewed literature, the existing findings on other cancer cell lines underscore the potential of this chemical scaffold in anticancer research. The evaluation of related compounds against prostate cancer cell lines such as DU145, PC3, and LNCaP has been a subject of research for other heterocyclic structures. d-nb.infomanchester.ac.uk

| Compound Analogue | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles | A-549 | Lung Carcinoma | Potential anticancer activity with a selectivity window observed for some intermediates. nih.gov |

| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives (5a, 5d, 5k) | HeLa | Cervical Carcinoma | Potent antiproliferative activity. nih.gov |

| MCF-7 | Breast Adenocarcinoma | ||

| HepG2 | Hepatocellular Carcinoma | ||

| HT-29 | Colon Carcinoma |

Evaluation of Antiproliferative Effects

The antiproliferative effects of these compounds are a key indicator of their potential as anticancer agents. Studies have demonstrated that the substitution at the N-terminal of the piperazine (B1678402) or piperidine (B6355638) ring plays a crucial role in the antiproliferative activity. nih.gov For instance, in the series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, the presence of a heterocyclic ring at this position was found to be a dominant factor for their anticancer effects. nih.gov

Research into related benzoxazole (B165842) analogues has shown that these compounds can induce cytosolic vacuolization in cancer cells, suggesting a mechanism of action that differs from some parent compounds and warrants further investigation.

Antimicrobial Research

The unique structural combination of a fluorine atom, a piperazine moiety, and a benzooxazole core has prompted investigations into the antimicrobial properties of these analogues. The introduction of fluorine and piperazine appendages has historically enhanced the antimicrobial activities of other drug classes, such as quinolone antibiotics. nih.gov

Antibacterial Efficacy

Analogues of this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. While specific data for the exact parent compound is limited, studies on structurally related molecules provide valuable insights.

For instance, a novel series of pyrazoles with a 2-chloroquinoline (B121035) nucleus, another heterocyclic system, showed promising results against both bacterial and fungal strains, with some compounds exhibiting significant activity at low minimum inhibitory concentrations (MIC).

| Compound Class | Bacterial Strain | Gram Stain | Reported MIC (µg/mL) |

|---|---|---|---|

| 2-Chloroquinoline-Pyrazoles | S. aureus | Positive | 1 - 2 |

| B. subtilis | Positive | Data not specified in provided abstracts | |

| E. coli | Negative | Data not specified in provided abstracts | |

| P. aeruginosa | Negative | > 62.5 |

Antifungal Efficacy

The antifungal potential of this class of compounds has also been explored. Research on alkylated piperazines and piperazine-azole hybrids has demonstrated broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species, with excellent MIC values. cabidigitallibrary.org These studies suggest that the mechanism of action may involve the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. cabidigitallibrary.org

Investigations into fluoro-benzothiazolo imidazole (B134444) derivatives have also yielded promising results, with reported MIC values against various fungal pathogens.

| Compound Class | Fungal Strain | Reported MIC (µg/mL) |

|---|---|---|

| Alkylated Piperazine-Azole Hybrids | Candida species (non-albicans) | Excellent MIC values reported. cabidigitallibrary.org |

| Aspergillus species | ||

| Fluoro-Benzothiazolo Imidazole Derivatives | Candida albicans | Not specified |

| Aspergillus niger | Not specified |

Enzyme and Receptor Modulation Studies

The structural features of this compound analogues make them candidates for interaction with various biological enzymes and receptors. The arylpiperazine moiety, in particular, is a common structural motif in compounds targeting central nervous system receptors.

While direct studies on the specific enzyme and receptor modulation of this compound are not widely available, research on structurally similar compounds provides strong indications of potential activities. For example, certain arylpiperazine-benzimidazole-2-thiones have shown high binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. researchgate.net

Furthermore, piperazine derivatives have been investigated as kinase inhibitors, a critical class of targets in oncology. ed.ac.uk Studies on benzofuran-piperazine hybrids have identified potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Additionally, imidazo[1,2-a]pyridin-6-yl-benzamide analogues have been designed as inhibitors of B-RAFV600E, a key enzyme in the MAPK signaling pathway. nih.gov

Other related structures have also been explored for their receptor interactions. Functionalized 6-piperazin-1-yl-purines have been characterized as cannabinoid receptor 1 (CB1) inverse agonists. nih.gov Moreover, a series of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives were designed as dual agonists for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ). nih.gov These findings collectively suggest that the this compound scaffold holds significant potential for the development of novel modulators of various enzymes and receptors.

Inhibition of Key Enzymes

Analogues of this compound have been investigated for their ability to inhibit several key enzymes implicated in a variety of disease states.

Acetylcholinesterase (AChE): A significant area of research has been the inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). A decrease in acetylcholine levels is a hallmark of Alzheimer's disease. nih.gov Various heterocyclic compounds containing a piperazine moiety have been explored as AChE inhibitors. nih.gov

One study focused on thiazole-substituted benzoylpiperazine derivatives as analogues of the Alzheimer's drug donepezil. nih.gov Several of these compounds demonstrated significant inhibitory effects on AChE. For instance, compounds with specific substitutions on the benzoyl ring showed potent inhibition, with IC50 values in the sub-micromolar range. nih.gov Another study on 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also reported potent AChE inhibition, with some analogues being more potent than donepezil. nih.gov Specifically, a derivative with a meta-fluoro substitution on the phenyl ring (compound 4e) exhibited an IC50 of 7.1 nM. nih.gov

| Compound ID | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 40 | Thiazole-substituted benzoylpiperazine | 0.8023 | nih.gov |

| Compound 61 | Thiazole-substituted benzoylpiperazine | 0.9193 | nih.gov |

| Compound 38 | Thiazole-substituted benzoylpiperazine | 0.9493 | nih.gov |

| Compound 35 | Thiazole-substituted benzoylpiperazine | 0.9767 | nih.gov |

| Compound 4e | m-Fluoro substituted isoindoline-1,3-dione | 0.0071 | nih.gov |

| Compound 4i | p-Methoxy substituted isoindoline-1,3-dione | 0.0203 | nih.gov |

| Donepezil | Reference Drug | 0.41 | nih.gov |

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). nih.gov Inhibition of mPGES-1 is considered a promising strategy for treating inflammation with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research has identified benzoxazole-containing compounds as inhibitors of mPGES-1. uthsc.edu While specific data on this compound analogues is limited, studies on related benzothiazole (B30560) inhibitors have shown potent activity. For example, compounds UT-11 and 19 were found to suppress PGE2 production in both human and murine cells with IC50 values in the low micromolar to nanomolar range. nih.gov

DNA Topoisomerase: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. mdpi.comnih.gov While direct studies on this compound analogues are not extensively reported, related fluoroquinolone structures, which also contain a piperazine ring, have been shown to inhibit mammalian topoisomerase II. The substitution pattern on the piperazine ring was found to be crucial for activity against the mammalian enzyme.

Cyclooxygenase-2 (COX-2): COX-2 is another critical enzyme in the inflammatory cascade, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. nih.gov Various heterocyclic scaffolds have been explored for their COX-2 inhibitory potential. nih.gov While specific IC50 values for this compound analogues are not readily available, a series of benzoxazole derivatives have been reported as selective COX-2 inhibitors. For instance, a benzoxazole derivative, BXZ6, showed significant COX-II inhibition. nih.gov

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, and its inhibition is a potential therapeutic strategy for cancer. nih.gov Small molecule inhibitors of NAMPT have been developed, with some containing 3-pyridyl azetidine (B1206935) urea (B33335) scaffolds showing potent inhibition with IC50 values in the low nanomolar range. nih.gov While research on NAMPT inhibition by fluoro-benzoxazole piperazine analogues is still emerging, the broader class of compounds targeting NAD+ metabolism is of significant interest.

Receptor Antagonism/Agonism

5-HT Receptors: Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutics, particularly for neurological and psychiatric disorders. Benzoxazole derivatives have been identified as potent ligands for 5-HT receptors. nih.gov

Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. nih.gov Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels. A series of 2-arylbenzoxazoles have been developed as potent CETP inhibitors. nih.gov Structure-activity relationship studies revealed that substitution at the 5- and 7-positions of the benzoxazole ring was beneficial for inhibitory activity. nih.gov One of the most potent compounds in a series, compound 47, inhibited CETP with an IC50 of 28 nM. nih.gov Another study on 2-(4-carbonylphenyl)benzoxazole derivatives also led to the discovery of potent CETP inhibitors, with compound 11v significantly raising HDLc in a transgenic mouse model. nih.gov

| Compound ID | Description | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 47 | 2-Arylbenzoxazole derivative | 28 | nih.gov |

| Compound 9g | Oxoacetamido-benzamide derivative | 960 | scielo.br |

| Compound ID | Assay | IC50 (µmol/L) | Reference |

|---|---|---|---|

| Compound 3a | DPPH | 371.97 | nih.gov |

| Compound 3c | DPPH | 189.42 | nih.gov |

| Compound 3f | DPPH | 420.57 | nih.gov |

| BHT (Standard) | DPPH | 113.17 | nih.gov |

| Compound 3c | ABTS | 3.45 | nih.gov |

| BHT (Standard) | ABTS | 26.29 | nih.gov |

| Compound ID | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10 | 2,5-dihydroxy benzimidazole derivative | 182.30 ± 1.20 | jksus.org |

| Compound 2 | Hydroxy substituted benzimidazole derivative | 240.50 ± 1.30 | jksus.org |

| Compound 19 | Hydroxy substituted benzimidazole derivative | 288.60 ± 1.30 | jksus.org |

| Rutin (Standard) | Reference Compound | 295.09 ± 1.04 | jksus.org |

| Compound ID | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b | K1 (multiresistant) | 0.00848 | researchgate.net |

| Compound 6c | K1 (multiresistant) | 0.079 | researchgate.net |

| Compound 7 | Pf3D7 (sensitive) | 0.92 | nih.gov |

| Compound 1 | Pf3D7 (sensitive) | 1.31 | nih.gov |

| Compound 17 | Pf3D7 (sensitive) | 1.33 | nih.gov |

| Compound 18 | Pf3D7 (sensitive) | 1.15 | nih.gov |

Mechanistic Investigations at the Molecular Level

Elucidation of Cellular and Molecular Pathways Targeted by the Chemical Compound and its Analogues

There is no available scientific literature that elucidates the specific cellular and molecular pathways targeted by 6-Fluoro-2-piperazin-1-yl-benzooxazole . While studies on analogous compounds, such as 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, have explored their potential as starting points for anticancer drug development, these findings cannot be directly attributed to This compound without specific experimental evidence. nih.gov

Identification of Specific Protein-Ligand Interactions

No studies have been published that identify or characterize specific protein-ligand interactions for This compound . Consequently, there are no data tables or detailed research findings to report on this topic for the requested compound.

Comparative Analysis of Mechanisms with Established Therapeutics

Due to the absence of any mechanistic studies on This compound , a comparative analysis of its mechanism of action with established therapeutics is not possible at this time. Such an analysis would require foundational data on the compound's biological targets and pathways, which is currently unavailable.

Computational Chemistry and Molecular Modeling Studies of 6 Fluoro 2 Piperazin 1 Yl Benzooxazole and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of 6-Fluoro-2-piperazin-1-yl-benzooxazole derivatives. These calculations provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic properties. elsevierpure.comresearchgate.net

DFT studies on analogous structures, such as fluorinated benzothiazoles and benzimidazoles, have been performed using methods like B3LYP with a 6-311G(d,p) or similar basis set to optimize molecular geometries and compute electronic parameters. elsevierpure.comnih.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For benzoxazole (B165842) derivatives, these maps help in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding. researchgate.net Natural Bond Orbital (NBO) analysis is also employed to investigate charge delocalization and the strength of intramolecular interactions. nih.gov While specific DFT data for this compound is not extensively published, the principles and findings from closely related structures provide a strong predictive foundation for its behavior.

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govpnrjournal.com This method is crucial for predicting the binding affinity and understanding the interaction patterns of this compound derivatives with various biological targets.

Docking studies on similar benzoxazole and benzimidazole (B57391) compounds have successfully identified key interactions within the binding pockets of enzymes like DNA gyrase, VEGFR-2, and CYP1A1. nih.govresearchgate.netnih.gov For instance, in studies involving benzoxazole derivatives as anticancer agents, docking simulations revealed critical hydrogen bonds and hydrophobic interactions with key amino acid residues such as Lys63, Leu84, and Asp191 in the VEGFR-2 binding site. rsc.orgresearchgate.net The binding energy, often expressed in kcal/mol, provides a quantitative estimate of the ligand's affinity for the target; more negative values indicate stronger binding. mdpi.comconnectjournals.com

For derivatives of this compound, the piperazine (B1678402) moiety is often involved in forming hydrogen bonds, while the benzoxazole core typically engages in hydrophobic and π-π stacking interactions. researchgate.net The fluorine atom can also participate in specific interactions, such as halogen bonds or hydrophobic contacts, potentially enhancing binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations are performed to validate docking results and to understand the behavior of the ligand within the binding pocket under physiological conditions. researchgate.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its docked conformation. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that are important for ligand binding and adaptation. researchgate.net

Conformational analysis is another critical aspect, particularly for the flexible piperazine ring in the this compound structure. Studies on similar piperazine-containing molecules show that the ring can adopt various conformations (e.g., chair, boat), and the preferred conformation can significantly impact binding affinity. nih.gov MD simulations help to explore these conformational landscapes and identify the most stable binding poses, providing a more accurate picture of the molecular recognition process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. scirp.org For benzoxazole and its derivatives, QSAR models are developed to predict the bioactivity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. researchgate.netnih.gov

To build a QSAR model, a set of molecules with known activities is used as a training set. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors. scirp.orgresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate a mathematical equation that links these descriptors to the observed activity. nih.gov

For benzoxazole and related heterocyclic structures, QSAR studies have shown that properties like lipophilicity (LogP), polarizability, and specific electronic parameters are often critical for their activity. scirp.org For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, providing direct insights for structural modification. nih.govresearchgate.net

In Silico Prediction of Potential Biological Targets

In silico target prediction, also known as "target fishing," is a crucial step in understanding the mechanism of action of a compound and exploring its potential for drug repurposing. nih.gov For a scaffold like this compound, these methods can identify potential interacting proteins from a large database of biological targets.

One common approach is reverse docking, where the compound is docked against a wide array of protein structures to find those with the highest binding affinity. pnrjournal.com Another strategy relies on ligand-based methods, which compare the chemical structure of the query compound to a database of known active molecules. If the compound is structurally similar to ligands known to bind a particular target, it is predicted to interact with that same target. wellcomeopenresearch.org

Studies on compounds with similar core structures, such as the 6-(piperazin-1-yl)-1,3,5-triazine scaffold, have successfully used in silico virtual screening to identify novel targets like histone methyltransferases in parasites. wellcomeopenresearch.org For benzoxazole derivatives, computational approaches have predicted a wide range of potential targets, including various kinases, receptors, and enzymes involved in cancer, inflammation, and infectious diseases. nih.govresearchgate.net These predictions provide valuable hypotheses that can then be validated through experimental biological assays.

Table of Mentioned Compounds

Future Research Perspectives and Development Trajectories

Rational Design and Synthesis of Advanced Analogues with Enhanced Selectivity and Potency

Future research will heavily focus on the rational design and synthesis of advanced analogues of 6-Fluoro-2-piperazin-1-yl-benzooxazole to improve their selectivity and potency. The core structure, which combines a benzoxazole (B165842) ring with a piperazine (B1678402) moiety and a fluorine atom, offers multiple points for chemical modification. nih.gov Structure-activity relationship (SAR) studies will be crucial in understanding how different substituents on the piperazine ring and modifications to the benzoxazole core affect biological activity. nih.gov

For instance, research on similar compounds, such as 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles, has demonstrated that alterations to the aryl group on the piperazine ring can significantly impact cytotoxicity against cancer cell lines. nih.gov Future efforts will likely involve the synthesis of a diverse library of analogues with various substitutions to explore a wide chemical space. The goal is to identify compounds with optimized pharmacological properties, including increased target affinity and reduced off-target effects.

Table 1: Key Moieties for Analogue Synthesis

| Core Scaffold | Key Modification Sites | Potential Substituents | Desired Outcome |

| 6-Fluoro-benzooxazole | Piperazine N4-position | Aryl, heteroaryl, alkyl, acyl groups | Enhanced potency and target selectivity |

| Piperazine Ring | Benzoxazole core | Introduction of various functional groups | Improved pharmacokinetic properties |

| Fluorine Atom | Positional isomers | Shifting the fluorine to other positions | Modulate electronic properties and binding |

In-depth Exploration of Target-Specific Mechanisms of Action

A critical area for future investigation is the detailed elucidation of the target-specific mechanisms of action for this compound and its derivatives. While preliminary studies on the broader class of benzoxazoles suggest potential anticancer properties, the precise molecular targets remain largely unknown. nih.gov

Future research should employ a range of modern biochemical and cell-based assays to identify the protein targets with which these compounds interact. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be utilized for target identification. Once potential targets are identified, further studies will be necessary to validate these interactions and understand the downstream signaling pathways that are modulated. For example, related benzoxazole derivatives have been investigated for their potential to inhibit kinases, topoisomerases, or interact with DNA, and these could be plausible starting points for investigation.

Development of Novel Synthetic Pathways for Scalable Production

For any promising therapeutic candidate, the development of a robust and scalable synthetic route is paramount. Current synthetic methods for related fluoro-piperazinyl-benzoxazoles often involve multi-step processes. nih.gov A key future objective will be to devise more efficient and cost-effective synthetic pathways.

This could involve the exploration of novel catalytic systems, one-pot reactions, and flow chemistry techniques to improve yields, reduce reaction times, and minimize the use of hazardous reagents. For example, the synthesis of related benzoxazoles has been achieved through a multi-step protocol involving regioselective nitration, piperazinylation, and a one-pot in-situ reductive cyclization. nih.gov Future work could focus on optimizing these steps or developing entirely new convergent synthetic strategies. The ultimate aim is to establish a manufacturing process that is suitable for large-scale production in a Good Manufacturing Practice (GMP) environment.

Investigation of Potential Synergistic Effects in Combination Therapies

Given the complexity of diseases such as cancer, combination therapies are often more effective than monotherapies. A significant future research avenue will be to investigate the potential synergistic effects of this compound analogues when used in combination with existing therapeutic agents.

These studies would involve in vitro and in vivo models to assess whether the combination of a novel benzoxazole derivative with a standard-of-care drug results in enhanced efficacy, reduced toxicity, or the overcoming of drug resistance. For example, if a particular analogue is found to inhibit a specific cellular pathway, it could be rationally combined with a drug that targets a complementary pathway. Identifying synergistic combinations could significantly broaden the therapeutic potential of this class of compounds.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. For the this compound scaffold, AI and ML can be applied in several key areas.

Predictive models can be developed based on existing SAR data to forecast the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Generative AI models can also be employed to design novel benzoxazole analogues with desired properties. Furthermore, AI can be used to analyze complex biological data to identify potential drug targets and biomarkers of response. By leveraging these computational tools, the discovery and optimization process for this class of compounds can be significantly accelerated, reducing both time and cost.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-2-piperazin-1-yl-benzooxazole, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of fluorinated benzoxazole precursors with piperazine derivatives. A common approach involves reacting 5-fluoro-2-nitrophenol derivatives with piperazine under reflux conditions in toluene or chlorobenzene, followed by nitro group reduction and cyclization using indium powder and trimethyl orthoacetate in acetic acid . Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural Confirmation : X-ray crystallography (for single-crystal analysis) and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) are essential. For example, ¹⁹F NMR can confirm fluorine substitution patterns .

- Purity Assessment : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular composition.

- Thermal Stability : Differential scanning calorimetry (DSC) determines melting points and decomposition profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodology :

- Substituent Variation : Introduce substituents at the piperazine nitrogen (e.g., alkyl, aryl, or heteroaryl groups) and assess antibacterial activity against Gram-positive/-negative strains using MIC assays .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial DNA gyrase or β-lactamase enzymes. Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity trends .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoxazole derivatives?

- Methodology :

- Experimental Replication : Standardize assay conditions (e.g., Mueller-Hinton broth for antibacterial tests) across labs to minimize variability .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots.

- Mechanistic Validation : Employ time-kill assays or fluorescence-based bacterial membrane permeability tests to confirm mode of action discrepancies .

Q. How can the mechanism of action of this compound be elucidated in bacterial systems?

- Methodology :

- Proteomic Profiling : Perform 2D gel electrophoresis or LC-MS/MS on treated bacterial lysates to identify differentially expressed proteins (e.g., efflux pumps or cell wall synthesis enzymes).

- Gene Knockdown : Use CRISPRi to silence candidate target genes (e.g., gyrA or penA) and assess resistance development .

- Metabolomic Analysis : Track changes in bacterial metabolite pools (e.g., ATP, NADH) via LC-MS to infer metabolic pathway disruption .

Q. What are the best practices for synthesizing and characterizing impurities/degradants of this compound?

- Methodology :

- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂, photolysis) and isolate degradants via preparative TLC .

- Impurity Profiling : Use LC-ESI-MS/MS to identify structures of major impurities (e.g., N-oxide derivatives or de-fluorinated byproducts) .

- Toxicological Screening : Assess genotoxicity of impurities via Ames test (TA98/TA100 strains) and micronucleus assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.